Methyl vinyl sulfide
Overview
Description
Synthesis Analysis
Several methods have been developed for the synthesis of vinyl sulfides, including MVS. A novel approach involves the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the synthesis of vinyl methyl sulfones under metal-free conditions with high stereoselectivity . Another method includes the use of boron trifluoride to promote a Horner-Wittig type reaction, which is particularly useful when the elimination step in the synthesis is slow . Additionally, tert-alkyl sulfides can be converted into vinyl sulfides using BF3.OEt2 in satisfactory yields . A general synthesis of α-cyano substituted vinyl sulfides has also been described, which is applicable to enolizable carbonyl compounds .
Molecular Structure Analysis
The molecular structure of MVS has been studied using gas electron diffraction, revealing bond lengths and angles that suggest the presence of non-planar conformations in addition to the planar syn conformation . A theoretical study using nonempirical HF SCF calculations has also investigated the rotational isomerism of MVS, identifying the energy difference between the cis and gauche rotational isomers and determining the most conformationally sensitive molecular orbitals .
Chemical Reactions Analysis
MVS has been used in various chemical reactions, demonstrating its versatility. For instance, it has been shown to react with benzophenone in a photochemical addition, leading to the formation of 3-methylthio-oxetanes with high selectivity for a particular configuration . The reactivity of MVS with methyl-α-d-glucoside has been studied, showing that specific reaction products can be formed and structurally determined .
Physical and Chemical Properties Analysis
The physical and chemical properties of MVS are influenced by its molecular structure. The electron diffraction study provides insights into the bond lengths and angles that are crucial for understanding its reactivity and physical properties . The theoretical study on rotational isomerism and vibrational spectra contributes to the knowledge of its conformational behavior and how it might interact with other molecules . Additionally, MVS has been identified as a Michael-type genotoxin, similar to acrylamide, suggesting that it should be considered when evaluating the genotoxicity of chemicals .
Relevant Case Studies
Case studies where MVS has been utilized include the synthesis of vinyl methyl sulfones, which are valuable intermediates in organic synthesis . The photochemical addition of benzophenone to MVS resulting in oxetane synthesis is another example of its application in chemical reactions . These studies highlight the practical uses of MVS in various chemical processes and its potential as a versatile reagent in organic chemistry.
Scientific Research Applications
1. Sensor Development
MVS is used in sensor technology. For example, a PVC membrane sensor for methylene blue cation, which is characterized by its ability to determine sulfide ions, utilizes MVS in its construction (Hassan, Marzouk, & Sayour, 2002).
2. Chemical Synthesis
MVS plays a crucial role in chemical synthesis. It's used in the synthesis of various sulfur-containing compounds, such as (diphenylphosphinoyl)methyl vinyl sulfides and divinyl sulfides (Silveira, Rinaldi, Bassaco, Guadagnin, & Kaufman, 2011).
3. Analysis of Substituent Effects
The study of substituent effects through oxygen and sulfur atoms, specifically in the context of 13C chemical shifts of ring-substituted phenyl vinyl ethers and sulfides, also involves MVS (KajimotoOkitsugu, KobayashiMasaru, & FuenoTakayuki, 2006).
4. Catalysis Research
In catalysis, MVS is significant. For example, its use in Heck reactions with aryl bromides, highlighting the influence of the sulfur atom's oxidation state on the reaction rate and yield (Battace, Zair, Doucet, & Santelli, 2006).
5. Development of Construction Materials
MVS is also studied in the development of construction materials, specifically in the context of water repellency in cemented paste backfill composed of sulfidic and non-sulfidic tailings (Koohestani, Khodadadi Darban, & Mokhtari, 2018).
6. Polymerization Processes
It's used in the controlled synthesis of polymers, such as thiazole-based polymers and block copolymers, by RAFT polymerization of azolyl S-vinyl sulfides (Nakabayashi, Matsumura, Abiko, & Mori, 2016).
7. Molecular Structure Studies
MVS is instrumental in studies related to molecular structure and conformational equilibrium, as evidenced in the research on its microwave spectrum and molecular structure (Marstokk, Møllendal, Samdal, & Steinborn, 2001).
8. Biomedical Research
In biomedical research, MVS is used in the synthesis of oligomers of cholesterol vinyl ether, demonstrating significant optical activity (Markova, Tatarinova, Apartsin, Kireeva, & Trofimov, 2019).
Safety And Hazards
Methyl vinyl sulfide is harmful if swallowed and fatal in contact with skin. It causes serious eye damage. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Avoid getting it in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions in the research of Methyl vinyl sulfide involve the development of more practical and efficient synthetic approaches to construct these compounds. This is due to their significance in various fields such as total synthesis, functional materials science, and medicinal chemistry .
properties
IUPAC Name |
methylsulfanylethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKPYJJYUKNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171266 | |
Record name | Ethene, (methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl vinyl sulfide | |
CAS RN |
1822-74-8 | |
Record name | Ethene, (methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, (methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, (methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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